molecular formula C9H11BrFNO B13600557 1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol

1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol

Cat. No.: B13600557
M. Wt: 248.09 g/mol
InChI Key: SNWLDPMTVLFRTB-UHFFFAOYSA-N
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Description

1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol typically involves the reaction of 3-bromo-4-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol
  • 1-Amino-2-(3-bromo-4-chlorophenyl)propan-2-ol
  • 1-Amino-2-(3-bromo-4-methylphenyl)propan-2-ol

Comparison: 1-Amino-2-(3-bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents may confer distinct chemical and biological properties compared to similar compounds with different substituents. For example, the fluorine atom may enhance the compound’s metabolic stability, while the bromine atom may increase its reactivity in substitution reactions.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-amino-2-(3-bromo-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c1-9(13,5-12)6-2-3-8(11)7(10)4-6/h2-4,13H,5,12H2,1H3

InChI Key

SNWLDPMTVLFRTB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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